molecular formula C10H12O3S B2472518 2-[(2-Phenoxyethyl)Thio]Acetic Acid CAS No. 75434-70-7

2-[(2-Phenoxyethyl)Thio]Acetic Acid

Cat. No.: B2472518
CAS No.: 75434-70-7
M. Wt: 212.26
InChI Key: SHWKIHWUFNTMIB-UHFFFAOYSA-N
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Description

2-[(2-Phenoxyethyl)Thio]Acetic Acid is an organic compound with the molecular formula C₁₀H₁₂O₃S and a molecular weight of 212.27 g/mol . It is characterized by the presence of a phenoxyethyl group attached to a thioacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenoxyethyl)Thio]Acetic Acid typically involves the reaction of 2-phenoxyethanol with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a catalyst such as sulfuric acid and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenoxyethyl)Thio]Acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Phenoxyethyl)Thio]Acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Phenoxyethyl)Thio]Acetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress responses, leading to its potential use as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Phenoxyethyl)Thio]Acetic Acid is unique due to the presence of both a phenoxyethyl group and a thioacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-10(12)8-14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWKIHWUFNTMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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